7-Bromo-3-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRJYCUESJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739775 | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375108-29-4 | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375108-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-3-fluoroquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-3-fluoroquinoline

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its structure incorporates a quinoline core, which is a prevalent scaffold in numerous biologically active molecules, notably the fluoroquinolone class of antibiotics.[1][2] The strategic placement of a fluorine atom at the 3-position and a bromine atom at the 7-position provides two distinct points for synthetic modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds, while the fluorine atom can modulate the compound's electronic properties, metabolic stability, and binding interactions.[3] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and synthetic utility of this compound, designed for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, typically supplied as a light-colored powder with a purity of 97% or higher.[4][5] Its stability allows for storage at ambient temperature in a sealed, dry environment.[3][4] The fundamental properties of this molecule are crucial for its handling, reaction setup, and interpretation of its biological activity.

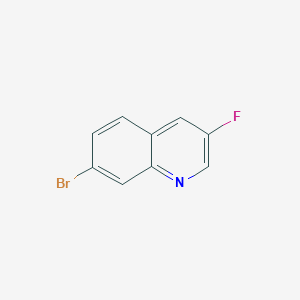

Molecular Structure

The structure consists of a bicyclic quinoline system with a bromine substituent on the benzene ring and a fluorine substituent on the pyridine ring.

Caption: Molecular structure of this compound.

Key Chemical Data

A summary of essential quantitative data for this compound is presented below. These parameters are vital for experimental design, including stoichiometry calculations and solvent selection.

| Property | Value | Source |

| CAS Number | 1375108-29-4 | [4][5][6] |

| Molecular Formula | C₉H₅BrFN | [4][5] |

| Molecular Weight | 226.05 g/mol | [3][4] |

| Physical State | Solid | [5] |

| Boiling Point | 299.7 ± 20.0 °C (at 760 mmHg) | [3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

| LogP (Computed) | 3.1364 | [4] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC(=CC2=NC=C(C=C12)F)Br | [4] |

Spectroscopic Profile

Full characterization of this compound requires a suite of spectroscopic techniques. While specific experimental spectra are best obtained from the supplier or generated in-house, the expected features can be predicted based on the molecular structure and data from analogous compounds.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline core will appear as doublets and triplets, with coupling constants characteristic of aromatic systems. The electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms will influence the chemical shifts of adjacent protons.

-

¹³C NMR: The carbon spectrum will display nine distinct signals for the quinoline carbons. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant, a hallmark of organofluorine compounds. The carbon bonded to bromine (C7) will also be shifted accordingly. The analysis of ¹³C NMR chemical shifts can be a valuable tool in exploring property-property relationships for fluoroquinolone derivatives.[7]

-

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds and will show a single resonance for the C3-fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 225 and 227).

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm⁻¹). A strong band corresponding to the C-F stretch (approx. 1000-1100 cm⁻¹) is also expected.[8]

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in its capacity to serve as a versatile building block.[3] The C7-Br bond is the primary site for functionalization via transition-metal-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis and drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position. This modification is a cornerstone strategy in the development of fluoroquinolone antibiotics, where the C7 substituent profoundly influences the antibacterial spectrum and potency.[1][11]

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

-

To a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14] This transformation is of paramount importance in pharmaceutical synthesis, as the aryl amine motif is present in a vast number of drugs.[15] Applying this reaction to this compound allows for the direct installation of primary or secondary amines at the 7-position, providing access to a diverse range of novel quinoline derivatives for biological screening.

The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst.[13][16]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents).

-

Add the desired primary or secondary amine (1.1-1.5 equivalents).

-

Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane).

-

Seal the vessel and heat the mixture (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Applications in Drug Discovery and Development

The fluoroquinolone scaffold is a validated pharmacophore for antibacterial agents.[17] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[17] The nature of the substituent at the C7 position is a key determinant of the drug's spectrum of activity, potency, and pharmacokinetic properties.[11] this compound is therefore a valuable starting material for generating libraries of novel fluoroquinolone analogues.[3]

Beyond antibacterial applications, the quinoline core is being explored for other therapeutic indications, including anticancer treatments.[18][19] Certain quinoline derivatives have shown activity against various cancer cell lines, often by inhibiting topoisomerases, which are also critical enzymes in human cells.[18] The ability to easily diversify the 7-position of the quinoline ring using this compound allows for the synthesis of targeted compounds for structure-activity relationship (SAR) studies in oncology research.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related bromoquinolines suggest it should be handled with care.[20]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[20] Harmful if swallowed or in contact with skin.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[21] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its key attributes—a stable fluoroquinolone core and a reactive bromine handle—make it an ideal substrate for modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions provide a direct and efficient pathway to a vast chemical space of novel 7-substituted quinoline derivatives. For researchers in drug discovery, this compound serves as a valuable platform for generating candidate molecules with potential antibacterial, anticancer, and other therapeutic properties. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full synthetic potential.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemexper. (n.d.). 7-Bromo-8-Fluoroquinoline - Free SDS search. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-3-chloroisoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from [Link]

-

MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

PubMed. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Retrieved from [Link]

-

National Institutes of Health. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Retrieved from [Link]

-

National Institutes of Health. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. Retrieved from [Link]

-

ResearchGate. (2025). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT. Retrieved from [Link]

-

MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-3-fluoroquinoline-4-carbaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Retrieved from [Link]

Sources

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound CAS#: 1375108-29-4 [m.chemicalbook.com]

- 7. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Bromo-3-fluoroquinoline: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-Bromo-3-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characteristics, reactivity, and its burgeoning role as a key intermediate in the synthesis of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The strategic placement of substituents on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties, such as its metabolic stability, target binding affinity, and membrane permeability.[1]

The introduction of halogen atoms, particularly fluorine and bromine, has proven to be a highly effective strategy in modern drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. This compound, with its distinct substitution pattern, is therefore a valuable building block for the synthesis of novel bioactive compounds.

Physicochemical Properties and Identification

A solid understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 1375108-29-4 | [2][3] |

| Molecular Formula | C₉H₅BrFN | [2][3] |

| Molecular Weight | 226.05 g/mol | [2][3] |

| Appearance | Likely a solid at room temperature | General knowledge |

| SMILES | C1=CC(=CC2=NC=C(C=C12)F)Br | [2] |

| InChI | InChI=1S/C9H5BrFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | General knowledge |

Synthesis of this compound: A Plausible Approach

A potential starting material would be 4-bromo-2-fluoroaniline. The synthesis could proceed through the following conceptual steps:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the Gould-Jacobs reaction:

-

Step 1: Condensation. 4-bromo-2-fluoroaniline is reacted with diethyl (ethoxymethylene)malonate (EMME) with heating to form the enamine intermediate. The reaction is typically carried out without a solvent or in a high-boiling solvent.

-

Step 2: Thermal Cyclization. The enamine intermediate is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether to effect cyclization to the 4-hydroxyquinoline derivative.

-

Step 3: Hydrolysis and Decarboxylation. The resulting ester is saponified with a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding 4-hydroxy-7-bromo-3-fluoroquinoline.

-

Step 4: Deoxygenation. The 4-hydroxy group is then removed. This can be a challenging step and may require conversion of the hydroxyl group to a better leaving group (e.g., a chloride via POCl₃) followed by reductive dehalogenation.

Spectroscopic Characterization (Predicted)

1H NMR

The 1H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

13C NMR

The 13C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

FT-IR Spectroscopy

The FT-IR spectrum will likely display characteristic absorption bands for:

-

C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)

-

C=C and C=N stretching vibrations of the quinoline ring (~1400-1600 cm⁻¹)

-

C-F stretching (~1000-1100 cm⁻¹)[5]

-

C-Br stretching (typically below 800 cm⁻¹)

Mass Spectrometry

The mass spectrum, under electron ionization (EI), would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[6] Fragmentation would likely involve the loss of HCN, Br, and F radicals or neutral molecules.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

Caption: Reactivity of this compound and its applications.

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: for the introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: for the formation of C-N bonds, introducing various amine functionalities.

-

Sonogashira Coupling: for the installation of alkyne moieties.

These reactions allow for the rapid diversification of the quinoline scaffold at the 7-position, a site known to be critical for the biological activity of many quinoline-based drugs.[7] The fluorine atom at the 3-position can also potentially undergo nucleophilic aromatic substitution under certain conditions.

This synthetic versatility makes this compound a valuable starting material for the development of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse substituents at the 7-position of the quinoline ring allows for the exploration of structure-activity relationships in targeting various kinases implicated in cancer.[8][9][10]

-

Antibacterial Agents: The fluoroquinolone class of antibiotics is a prime example of the importance of the quinoline scaffold in antibacterial drug discovery.[11][12][13] this compound can serve as a precursor for novel fluoroquinolone analogues with potentially improved activity against resistant bacterial strains.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: In case of contact, wash with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

As with any chemical, researchers should consult a comprehensive and up-to-date SDS before handling this compound.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its bromine and fluorine atoms provide orthogonal handles for a variety of chemical transformations, enabling the synthesis of diverse libraries of novel compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its utility can be inferred from the extensive body of literature on the synthesis and application of related halo-quinolines. As the quest for new and more effective therapeutic agents continues, the importance of versatile intermediates like this compound is poised to grow.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-fluoroquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

7-Bromo-3-fluoroquinoline is a highly valuable heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C-7 position provides a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atom at the C-3 position can significantly modulate the compound's electronic properties, metabolic stability, and binding affinities. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, designed for researchers and professionals in drug development. We will focus on a strategy rooted in the classic Friedländer annulation, detailing the synthesis of key precursors and the final cyclization step. The causality behind experimental choices, detailed protocols, and potential challenges are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The functionalization of this scaffold is a key strategy for developing new chemical entities with improved efficacy and tailored pharmacological profiles.

The target molecule, this compound, incorporates two key substituents that enhance its utility:

-

C-7 Bromo Group: This halogen serves as a highly effective synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, and amino moieties.

-

C-3 Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets.

This guide delineates a practical, multi-step synthesis designed to construct this valuable intermediate with high fidelity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis is crucial for designing an efficient synthesis. The most direct and convergent approach to constructing the substituted quinoline core is the Friedländer synthesis .[2][3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Our retrosynthetic disconnection of this compound breaks the C2-C3 and N1-C8a bonds, leading to two key precursors:

-

2-Amino-4-bromobenzaldehyde (Precursor A) : An ortho-aminoaryl aldehyde that forms the benzene portion of the quinoline.

-

Ethyl 2-fluoro-3-oxobutanoate (Precursor B) : A β-ketoester that provides the atoms for the pyridine ring, installing the fluorine at the C-3 position.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway & Experimental Protocols

The following section details the step-by-step synthesis of each precursor and the final assembly of the target molecule. This workflow is designed to be a self-validating system, where the successful synthesis and purification of each intermediate confirm the viability of the subsequent step.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Precursor A (2-Amino-4-bromobenzaldehyde)

The synthesis of this precursor requires a strategic approach, as direct bromination of 2-aminobenzaldehyde is not regioselective. A reliable method involves the reduction of a commercially available nitrated precursor, 4-bromo-2-nitrobenzaldehyde.[5][6]

Causality: The nitro group serves as a protecting group and a precursor to the required amine. Its strong electron-withdrawing nature deactivates the aromatic ring to prevent unwanted side reactions, and its reduction is a well-established, high-yielding transformation. Iron in acetic acid is a classic, cost-effective, and efficient method for this reduction, avoiding the need for high-pressure hydrogenation.

Experimental Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-nitrobenzaldehyde (23.0 g, 0.1 mol) and a 1:1 mixture of ethanol and glacial acetic acid (200 mL).

-

Reagent Addition: Add iron powder (28.0 g, 0.5 mol, 5 equivalents) portion-wise to the stirred solution. The addition may be exothermic; maintain a steady reaction rate.

-

Reaction: Heat the reaction mixture to 80°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate (3 x 50 mL).

-

Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and water (100 mL). Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 2-amino-4-bromobenzaldehyde as a yellow solid.[5]

| Parameter | Value | Source |

| Starting Material | 4-Bromo-2-nitrobenzaldehyde | Commercial |

| Key Reagents | Iron Powder, Acetic Acid, Ethanol | Standard Lab |

| Expected Yield | ~40-60% | [5] |

| Purity | >95% after chromatography | Standard |

Part 2: Synthesis of Precursor B (Ethyl 2-fluoro-3-oxobutanoate)

This fluorinated β-ketoester is the key component for introducing the C-3 fluorine. It can be synthesized via a Claisen condensation between ethyl fluoroacetate and ethyl acetate using a strong base like sodium ethoxide.

Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction. Sodium ethoxide acts as a base to deprotonate the α-carbon of ethyl fluoroacetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl acetate. The fluorine atom at the α-position increases the acidity of the adjacent protons, facilitating enolate formation.

Experimental Protocol:

-

Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (4.6 g, 0.2 mol) in absolute ethanol (100 mL).

-

Reagent Addition: Cool the sodium ethoxide solution to 0°C in an ice bath. Add a mixture of ethyl fluoroacetate (21.2 g, 0.2 mol) and ethyl acetate (17.6 g, 0.2 mol) dropwise over 1 hour, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. A thick precipitate may form.

-

Workup: Cool the reaction mixture back to 0°C and carefully acidify with 2M hydrochloric acid until the pH is ~5-6.

-

Extraction: Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to afford pure ethyl 2-fluoro-3-oxobutanoate.[7][8]

| Parameter | Value | Source |

| Starting Materials | Ethyl fluoroacetate, Ethyl acetate | Commercial |

| Key Reagents | Sodium Ethoxide (or Sodium Metal) | Standard Lab |

| Expected Yield | ~50-70% | Analogous Reactions |

| Boiling Point | ~183°C (lit.) | [8] |

Part 3: Final Assembly via Friedländer Annulation

With both precursors in hand, the final step is the acid-catalyzed condensation and cyclization to form the quinoline ring. p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation, and using a Dean-Stark apparatus helps to drive the reaction to completion by removing water.[9]

Causality: The reaction proceeds via two potential mechanisms, but both involve an initial condensation (either aldol or Schiff base formation) followed by cyclization and dehydration.[2] The acid catalyst protonates the carbonyl oxygen of the β-ketoester, making it more electrophilic for the initial nucleophilic attack by the aniline. It also facilitates the subsequent dehydration steps that lead to the aromatic quinoline ring.

Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-amino-4-bromobenzaldehyde (10.0 g, 0.05 mol), ethyl 2-fluoro-3-oxobutanoate (8.1 g, 0.055 mol, 1.1 equivalents), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol, 10 mol%).

-

Solvent: Add toluene (120 mL) as the solvent.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 6-12 hours, or until TLC analysis indicates the complete consumption of the limiting reagent.

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the acid catalyst, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

| Parameter | Value | Source |

| Starting Materials | Precursor A, Precursor B | Synthesized |

| Key Reagents | p-Toluenesulfonic acid, Toluene | Standard Lab |

| Expected Yield | ~60-80% | [9][10] |

| Product Form | Solid | Expected |

Characterization

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

-

¹H NMR & ¹⁹F NMR: To confirm the chemical structure and the presence and position of the hydrogen and fluorine atoms.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Melting Point: To assess the purity of the final product.

Conclusion

This guide presents a comprehensive and scientifically grounded strategy for the synthesis of this compound. By leveraging a modified Friedländer annulation, this pathway provides a reliable method for constructing this valuable heterocyclic building block from readily accessible starting materials. The detailed protocols and mechanistic rationale offer researchers the necessary tools to confidently undertake this synthesis in a laboratory setting. The versatility of the final product as a synthetic intermediate opens numerous avenues for the development of novel compounds in the fields of drug discovery and materials science.

References

-

Meléndez, C. M., & El-Sayed, N. N. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC. [Link]

-

Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. [Link]

-

Kozachenko, O., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. [Link]

-

Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. [Link]

-

ChemBK. (n.d.). ETHYL-2-FLUORO-3-OXOBUTANOATE. Retrieved from [Link]

-

Zhang, X., et al. (2005). Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines. PubMed. [Link]

-

Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

ResearchGate. (2015). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Friedländer Synthesis. Retrieved from [Link]

-

Singh, R. P., et al. (2012). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [Link]

- Google Patents. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

Arizona Board of Regents. (n.d.). Synthesis of 7-alkoxyquinolines, coumarins, and resorufins. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-fluoro-3-oxobutanoate. Retrieved from [Link]

Sources

- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chembk.com [chembk.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chemical Significance of 7-Bromo-3-fluoroquinoline

An In-Depth Technical Guide to the Physical and Spectral Properties of 7-Bromo-3-fluoroquinoline

Abstract: this compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom at the 7-position and a fluorine atom at the 3-position—creates a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the essential physical and spectral data for this compound, offering researchers and drug development professionals a detailed reference for its characterization and application. The methodologies for data acquisition are detailed, alongside expert interpretation to facilitate its use in synthetic chemistry and broader research contexts.

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, most notably in the areas of antimalarials (e.g., chloroquine) and kinase inhibitors (e.g., bosutinib). The introduction of halogen atoms, such as bromine and fluorine, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules.

-

Fluorine's Role: The highly electronegative fluorine atom at the 3-position can significantly alter the basicity of the quinoline nitrogen, influence metabolic stability by blocking potential sites of oxidation, and form key hydrogen bond interactions with biological targets.

-

Bromine's Utility: The bromine atom at the 7-position serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse functional groups to build molecular complexity and explore structure-activity relationships (SAR).

This unique combination makes this compound a valuable building block for creating libraries of novel compounds for screening and development. Understanding its fundamental physical and spectral characteristics is the first critical step in its effective utilization.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its handling, purification, and formulation. The data presented below has been compiled from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1363223-38-9 | |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.05 g/mol | |

| Appearance | Light yellow to white crystalline solid/powder | |

| Melting Point | 98.0 - 102.0 °C | |

| Purity | ≥97% (Typical) |

Expert Insights: The melting point range of 98-102 °C suggests a compound with good crystallinity and stability at room temperature, making it easy to handle and weigh for reactions. Its solid form is typical for aromatic compounds of this molecular weight. Solubility profiling is recommended for specific applications; it is expected to have good solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO), and poor solubility in water.

Spectroscopic Characterization: A Multi-faceted Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of a molecule. The following sections detail the expected spectral data for this compound and explain the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire data with a standard pulse program. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹⁹F NMR: Acquire data using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. Use a common fluorine standard like CFCl₃ (0 ppm) for external referencing.

-

¹³C NMR: Acquire a proton-decoupled spectrum to observe all carbon signals. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant(s) (J, Hz) |

| ~8.85 | d | 1H | H-2 | J(H,F) ≈ 2.0 Hz |

| ~8.11 | d | 1H | H-4 | J(H,F) ≈ 9.0 Hz |

| ~8.05 | d | 1H | H-8 | J(H,H) ≈ 2.0 Hz |

| ~7.80 | d | 1H | H-5 | J(H,H) ≈ 8.8 Hz |

| ~7.65 | dd | 1H | H-6 | J(H,H) ≈ 8.8, 2.0 Hz |

Interpretation: The proton spectrum is characterized by five distinct signals in the aromatic region (7.5-9.0 ppm).

-

H-2 and H-4: These protons on the fluorinated pyridine ring are the most deshielded. H-2 appears as a doublet due to coupling with the adjacent fluorine atom (meta coupling). H-4 also appears as a doublet with a larger coupling constant, characteristic of a para H-F coupling.

-

H-5, H-6, H-8: These protons on the brominated benzene ring form a distinct pattern. H-8 is a doublet due to meta coupling with H-6. H-5 is a doublet from ortho coupling to H-6. H-6 is a doublet of doublets, being coupled to both H-5 (ortho) and H-8 (meta).

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -125.0 to -128.0 | m |

Interpretation: The ¹⁹F NMR spectrum shows a single multiplet corresponding to the fluorine atom at the C-3 position. This multiplet arises from couplings to the adjacent protons, primarily H-2 and H-4. The specific chemical shift is characteristic of a fluorine atom attached to an electron-deficient aromatic ring.

| Chemical Shift (δ, ppm) | Assignment | Key Feature |

| ~155 (d) | C-3 | Large C-F coupling (¹JCF ≈ 250 Hz) |

| ~148 (d) | C-2 | Smaller C-F coupling (²JCF) |

| ~147 | C-8a | Quaternary Carbon |

| ~138 (d) | C-4 | Smaller C-F coupling (³JCF) |

| ~132 | C-6 | CH |

| ~130 | C-5 | CH |

| ~129 | C-4a | Quaternary Carbon |

| ~122 | C-8 | CH |

| ~120 | C-7 | Quaternary Carbon, C-Br |

Interpretation: The most diagnostic signal in the ¹³C NMR spectrum is C-3, which will appear as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 250 Hz. The carbons adjacent to the fluorine (C-2 and C-4) will also show smaller C-F couplings. The C-7 signal, directly attached to bromine, will be shifted to approximately 120 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, which is particularly useful for halogenated compounds.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Analysis: Acquire data in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

-

Ion: [M+H]⁺

-

Expected m/z: 225.96, 227.96

-

Interpretation: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) separated by 2 m/z units, with almost equal intensity. This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule. The observed masses of 225.9600 for C₉H₆BrFN⁺ and 227.9580 for C₉H₆⁸¹BrFN⁺ confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Analyze the sample using an FTIR spectrometer.

-

Analysis: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C/C=N stretch | Quinoline Ring |

| 1250-1150 | C-F stretch | Aryl-Fluoride |

| 1100-1000 | C-Br stretch | Aryl-Bromide |

Interpretation: The IR spectrum will be dominated by peaks corresponding to the aromatic quinoline core. The most diagnostic peaks for this specific molecule are the strong C-F stretching vibration and the C-Br stretch, which confirm the presence of both halogen substituents.

Workflow and Data Integration

The characterization of this compound is a systematic process where each piece of data validates the others. The following diagram illustrates the logical workflow.

Introduction: The Strategic Value of 7-Bromo-3-fluoroquinoline in Medicinal Chemistry

An In-depth Technical Guide to 7-Bromo-3-fluoroquinoline for Advanced Research

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of heterocyclic chemistry, lending its rigid, bicyclic structure to a multitude of therapeutic agents. Within this class, this compound emerges as a highly versatile and strategic building block for researchers, scientists, and drug development professionals. Its unique substitution pattern—a bromine atom at the 7-position and a fluorine atom at the 3-position—provides two distinct and orthogonally reactive handles for molecular elaboration.

The fluorine atom, a bioisostere for hydrogen, is known to enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, thereby optimizing pharmacokinetic and pharmacodynamic profiles. Concurrently, the bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the systematic and efficient construction of diverse chemical libraries. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in synthetic workflows, grounded in the principles of scientific integrity and practical, field-proven insights.

PART 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. The data for this compound are summarized below, providing a clear reference for experimental design.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrFN | [1][2][3] |

| Molecular Weight | 226.05 g/mol | [1][3][4] |

| CAS Number | 1375108-29-4 | [1][2][5] |

| Appearance | Solid | [2] |

| Boiling Point | 299.7 ± 20.0 °C (Predicted at 760 mmHg) | [3][4] |

| Density | 1.647 ± 0.06 g/cm³ (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| LogP | 3.1364 | [1] |

Chemical Structure and Identifiers

The structural arrangement of the bromine and fluorine substituents is key to the molecule's utility.

Caption: Chemical structure of this compound.

PART 2: Synthesis, Characterization, and Mechanistic Considerations

Representative Synthesis Protocol

While multiple synthetic routes to substituted quinolines exist, the Gould-Jacobs reaction provides a reliable and adaptable framework for accessing the this compound core.[6] The causality behind this choice lies in the commercial availability of suitable aniline precursors and the reaction's tolerance for halogen substituents.

Objective: To synthesize this compound from 3-bromoaniline.

Pillar of Trustworthiness: This protocol incorporates a cyclization step driven by thermal energy, which is a high-yielding and well-documented transformation for this class of compounds, ensuring reproducibility. The purification via column chromatography is a standard, self-validating method to achieve high purity.

Step-by-Step Methodology:

-

Step 1: Condensation Reaction.

-

To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent like ethanol, add diethyl 2-fluoro-3-oxosuccinate (1.1 eq).

-

Add a catalytic amount of a mild acid (e.g., acetic acid).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The mechanistic imperative here is the formation of an enamine intermediate.

-

-

Step 2: Thermal Cyclization.

-

Remove the reaction solvent under reduced pressure.

-

Add the crude intermediate to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This high thermal energy overcomes the activation barrier for the 6-pi electrocyclization, followed by aromatization to form the quinoline ring system.

-

-

Step 3: Saponification.

-

After cooling, carefully dilute the mixture with a hydrocarbon solvent (e.g., hexane) to precipitate the quinolone ester.

-

Filter the solid and suspend it in a mixture of ethanol and aqueous sodium hydroxide (10% w/v).

-

Heat to reflux for 1-2 hours to saponify the ester to the corresponding carboxylic acid.

-

-

Step 4: Decarboxylation and Halogenation (Conceptual).

-

Note: This is a conceptual pathway as a direct one-pot synthesis is less common. A more likely industrial route would involve starting with a pre-functionalized aniline, such as 4-bromo-2-aminobenzaldehyde, and constructing the second ring. However, for a laboratory synthesis from the quinolone acid, a subsequent decarboxylation followed by selective fluorination at the 3-position would be required, which is a non-trivial transformation. A more direct route starts with a pre-fluorinated building block.

-

-

Alternative (More Plausible) Route: Skraup-type Synthesis.

-

A more direct approach involves the reaction of 3-bromoaniline with a fluorinated three-carbon unit like 2-fluoroacrolein or its equivalent in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and sulfuric acid. This classic quinoline synthesis is robust but often requires harsh conditions.

-

Caption: Representative workflow for quinoline synthesis.

Analytical Characterization

Verification of the final product's identity and purity is critical. While specific spectra for this exact compound are not publicly available, the expected NMR and MS data can be reliably predicted based on the structure and established principles of spectroscopy.

-

¹H NMR Spectroscopy: The aromatic region (δ 7.0-9.0 ppm) is expected to show five distinct signals. The proton at C2, adjacent to the nitrogen and deshielded by the fluorine, would likely appear as a doublet furthest downfield. The protons on the carbocyclic ring (H5, H6, H8) will exhibit splitting patterns consistent with their ortho and meta couplings.

-

¹³C NMR Spectroscopy: The spectrum should display nine carbon signals. The carbons directly attached to the electronegative fluorine (C3) and nitrogen atoms (C2, C8a) will be significantly downfield. The C-Br bond (C7) will also show a characteristic shift. The analysis of ¹H and ¹³C NMR spectra is a definitive method for confirming the structure of fluoroquinolone derivatives.[7]

-

Mass Spectrometry: The molecular ion peak (M+) should exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

PART 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a scaffold for creating novel therapeutic agents. Its structure is a key fragment of the broader fluoroquinolone class.

Foundation for Novel Antibacterial Agents

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial drugs.[8] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[8][9] Structural modifications, particularly at the C-7 position, have been pivotal in enhancing the potency and spectrum of these drugs.[10]

The bromine at the 7-position of this compound is an ideal handle for introducing various nitrogen-containing heterocycles (e.g., piperazine, pyrrolidine), a common strategy in fluoroquinolone development to improve antibacterial activity and pharmacokinetic properties.[11]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 1375108-29-4 [m.chemicalbook.com]

- 5. 1375108-29-4|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 7. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 11. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Chronicle: From Coal Tar to Cutting-Edge Cancer Therapies

An In-depth Technical Guide on the Discovery and History of Substituted Quinolines

Introduction: The Ubiquitous Scaffold

Quinoline, a seemingly simple bicyclic aromatic heterocycle, stands as a titan in the world of medicinal and industrial chemistry.[1][2] Composed of a benzene ring fused to a pyridine ring, its unique structural and electronic properties have made it a "privileged scaffold"—a molecular framework that has repeatedly proven to be a successful foundation for the development of potent therapeutic agents.[1][3] From the jungles of Peru, where its most famous natural derivative, quinine, was used to combat malaria, to modern oncology clinics where its synthetic descendants target specific cancer-driving enzymes, the history of quinoline is inextricably linked with major advancements in human health.[4][5] This guide provides a technical journey through the discovery, synthesis, and evolution of substituted quinolines, offering field-proven insights for researchers and drug development professionals.

Chapter 1: The Dawn of Quinoline - Discovery and Foundational Synthesis

The story of quinoline begins not in a pristine laboratory, but in the complex, dark mixture of coal tar. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from this industrial byproduct, which he named "leukol" (white oil).[4][6] A few years later, in 1842, Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine with a strong base, which he called "Chinolein."[4] It would take several more decades for the scientific community to confirm that these were the same substance and to elucidate its structure—a benzene ring fused to a pyridine ring—a breakthrough credited to August Kekulé in 1869.[6][7]

This structural understanding unlocked the door to synthetic chemistry. The limited supply from coal tar was insufficient for widespread study, creating a demand for laboratory synthesis. This era gave rise to a series of eponymous reactions that remain fundamental to heterocyclic chemistry today.

The Classical Syntheses: A Comparative Overview

The late 19th century was a golden age for quinoline synthesis, with several key methods being developed in rapid succession.[8][9] These reactions were revolutionary, as they allowed chemists to construct the quinoline core from simple, acyclic precursors, enabling the creation of a vast array of substituted derivatives for the first time.

| Synthesis Method | Year | Key Reactants | Core Transformation | Causality and Field Insight |

| Skraup | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Cyclization of aniline with acrolein (formed in situ from glycerol dehydration) | The Skraup synthesis is robust and often high-yielding but can be violently exothermic. The use of a strong acid and oxidizing agent limits its application to substrates that can withstand these harsh conditions. It remains a go-to method for producing simple, unsubstituted or robustly substituted quinolines.[6][8][10] |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | A more versatile variation of the Skraup, using pre-formed α,β-unsaturated carbonyls. | This method offers greater control over the substitution pattern on the pyridine ring compared to the Skraup synthesis. By choosing different α,β-unsaturated partners, chemists can directly install alkyl or aryl groups, making it a more flexible tool for structure-activity relationship (SAR) studies.[8][10] |

| Friedländer | 1882 | o-Aminoaryl Aldehyde/Ketone, Compound with an α-Methylene Group | Condensation followed by cyclodehydration between the two carbonyl-containing reactants. | The Friedländer synthesis is highly convergent and regiochemically unambiguous, as the substitution pattern is pre-defined in the starting materials. Its primary limitation is the availability of the required ortho-aminoaryl carbonyl compounds.[9][11] |

| Combes | 1888 | Aniline, β-Diketone, Acid Catalyst | Formation of a Schiff base followed by acid-catalyzed cyclization and dehydration. | The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines. The choice of the β-diketone directly dictates the substituents at these positions, providing a predictable and powerful route for analog synthesis.[10][12] |

Featured Protocol: The Skraup Synthesis of Quinoline

This protocol describes the classic Skraup synthesis. It is a powerful but potentially hazardous reaction that must be conducted with extreme caution in a well-ventilated fume hood.

Objective: To synthesize quinoline from aniline and glycerol.

Materials:

-

Aniline (freshly distilled)

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ferrous Sulfate (FeSO₄·7H₂O) (optional, as a moderator)

-

Sodium Hydroxide (NaOH) solution (40%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 24 g of anhydrous glycerol and 19 g of aniline. Add 14 g of nitrobenzene to act as the oxidizing agent.

-

Acid Addition (Caution: Exothermic): Slowly and with vigorous stirring, add 50 mL of concentrated sulfuric acid to the mixture through the dropping funnel. The mixture will become hot. If the reaction becomes too vigorous, an ice bath can be used for cooling. Causality Note: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol to the reactive intermediate, acrolein.

-

Heating and Reflux: Heat the mixture gently in the fume hood. Once the initial vigorous reaction subsides, heat the mixture to reflux (approximately 130°C) and maintain reflux for 3-4 hours. The solution will darken significantly.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 500 mL of water. Basify the acidic solution by slowly adding 40% NaOH solution until it is strongly alkaline (pH > 10). This step must be done with cooling in an ice bath as it is highly exothermic. Causality Note: Neutralization deprotonates the quinolinium salt, yielding the free base quinoline, and precipitates inorganic salts.

-

Extraction: Transfer the alkaline mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Final Distillation: The crude quinoline is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Chapter 2: The Antimalarial Revolution - Quinine and its Synthetic Successors

The therapeutic potential of the quinoline scaffold was first realized through the natural product quinine.[13] Isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the bark of the Cinchona tree, quinine became the first effective treatment for malaria.[13][14][15] Its importance cannot be overstated; it was a strategic resource that enabled colonial expansion and saved countless lives.[16][17]

The complex structure of quinine made its total synthesis a formidable challenge, which was only formally accomplished in 1944 by Woodward and Doering.[13] However, the urgent need for antimalarials, especially during wartime, spurred the development of simpler, synthetic quinoline-based drugs.[18]

-

Pamaquine (1926): Developed in Germany, pamaquine was the first synthetic antimalarial agent.[19][20] While effective, it proved too toxic for widespread clinical use but served as a crucial proof-of-concept.[19][21]

-

Chloroquine (1934): Also synthesized in Germany, chloroquine was initially overlooked.[20][22] It was rediscovered and developed by American researchers during a massive World War II screening program.[18][21] Chloroquine was a landmark achievement: highly effective, relatively safe, and inexpensive to produce.[21] For decades, it was the frontline treatment and prophylactic against malaria until widespread resistance emerged.[21][22]

The development of these 4-aminoquinoline and 8-aminoquinoline drugs demonstrated that strategic substitution on the quinoline core could dramatically modulate biological activity, a principle that would guide drug discovery for generations.

Chapter 3: Beyond Malaria - The Rise of Quinolone Antibacterials

The next major chapter in the quinoline story was a result of serendipity. In the early 1960s, while attempting to synthesize chloroquine analogues, researchers discovered nalidixic acid , a compound with a related naphthyridone core.[23][24][25] It exhibited modest antibacterial activity, primarily against Gram-negative bacteria, and found a niche in treating urinary tract infections.[23][24]

This discovery laid the foundation for the quinolone class of antibiotics.[24][26] The critical breakthrough came with the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the core structure. This led to the second-generation fluoroquinolones , such as ciprofloxacin (marketed in 1987) and ofloxacin .[27][28] These modifications dramatically expanded the spectrum of activity to include Gram-positive bacteria and improved pharmacokinetic properties, transforming them into broad-spectrum antibiotics used for a wide range of systemic infections.[24][27][29]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[30][31] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[27][32]

-

Enzyme Function: These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for separating interlinked daughter chromosomes after replication.[32][33]

-

Inhibition: Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[32][34] This stabilized complex physically blocks the progression of the replication fork, leading to a cascade of events including the cessation of DNA synthesis and the generation of lethal double-strand breaks.[30][31]

In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[32][33]

Caption: A generalized workflow for modern quinoline-based drug discovery.

Conclusion: An Enduring Legacy and a Bright Future

From its humble origins in coal tar, the quinoline scaffold has journeyed through nearly two centuries of chemical and medical innovation. Its history is a testament to the power of synthesis to unlock the therapeutic potential hidden within a molecular structure. The classical syntheses of Skraup, Doebner, and others provided the foundational tools, while subsequent discoveries in malaria and bacteriology revealed the profound biological impact of its substituted derivatives. Today, the quinoline core remains a cornerstone of modern drug discovery, particularly in the fight against cancer. As our understanding of disease pathways deepens and synthetic methodologies become even more sophisticated, the chronicle of the substituted quinoline is far from over; its next chapter promises to be just as impactful as its last.

References

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.

-

Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

-

Wikipedia contributors. (2024). Quinoline. Wikipedia. [Link]

-

Rusu, A., Butnariu, M., & Ștefănescu, R. (2020). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

-

BIOSYNCE. (2025). What is the history of the discovery of quinoline? BIOSYNCE Blog. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed. [Link]

-

Bax, B. D., Chan, P. F., & Eggleston, D. S. (2010). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 6(5), 714-733. [Link]

-

Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Drug Discovery and Development. In Saving Lives, Buying Time: Economics of Malaria Drugs in an Age of Resistance. National Academies Press (US). [Link]

-

Ismail, M., & Al-Harthi, S. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1185. [Link]

-

Wikipedia contributors. (2024). Pamaquine. Wikipedia. [Link]

-

Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

-

(n.d.). Antibiotic Quinolone history, classification, mechanism of action and adverse effect. SlideShare. [Link]

-

Fengchen Group. (n.d.). The Science Behind Nalidixic Acid: Understanding Its Mechanism and Applications. Fengchen Group. [Link]

-

Bhatt, S., & Goutam, J. (2023). Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update. Pharmaceuticals, 16(3), 447. [Link]

-

Heeb, S., Fletcher, M. P., & Chhabra, S. R. (2011). Quinolone antibiotics. RSC Advances, 1(8), 1371-1393. [Link]

-

Fekete, T. (2001). The history of fluoroquinolones. ResearchGate. [Link]

-

Iacob, A., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6523. [Link]

-

Patsnap. (2024). What is the mechanism of Nalidixic Acid? Patsnap Synapse. [Link]

-

Wikipedia contributors. (2024). Quinine. Wikipedia. [Link]

-

Ball, P. (2000). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

-

Wolska, K., et al. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 25(16), 3683. [Link]

-

Bush, N. G., & Maxwell, A. (2019). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 24(15), 2745. [Link]

-

Sharma, A., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(8), 3740-3754. [Link]

-

The Pharma Innovation. (2019). A review on recent development on fluoroquinolones. The Pharma Innovation Journal. [Link]

-

(n.d.). Quinoline Synthesis. Scribd. [Link]

-

Mallik, R. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware. [Link]

-

Iacob, A., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Scilit. [Link]

-

Stojkov, S., et al. (2022). Historical overview of quinine isolation and its importance. Archives of Pharmacy, 72(3), 1-10. [Link]

-

Stojkov, S., et al. (2022). Historical overview of quinine isolation and its importance. Archives of Pharmacy. [Link]

-

Magill, A. J. (2004). The Quest for Quinine: Those Who Won the Battles and Those Who Won the War. Journal of the Brazilian Chemical Society, 15(6), 843-851. [Link]

-

Howells, R. E. (1995). Conflicts of interest: the genesis of synthetic antimalarial agents in peace and war. Annals of Tropical Medicine & Parasitology, 89(4), 337-347. [Link]

-

McLaughlin, M. G., & Movassaghi, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. The Journal of Organic Chemistry, 81(15), 6091-6109. [Link]

-

Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. [Link]

-

Pharmakina. (n.d.). The Story of Quinine. Pharmakina. [Link]

-

Yadav, P., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of Heterocyclic Chemistry, 58(7), 1435-1457. [Link]

-

Wikipedia contributors. (2024). Isoquinoline. Wikipedia. [Link]

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Medicines for Malaria Venture. [Link]

-

(n.d.). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate. [Link]

-

(2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]

-

(n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

-

(n.d.). Synthesis of Quinoline and derivatives. SlideShare. [Link]

-

Kumar, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-